Antiproliferative Activity in MCF‑7 Breast Adenocarcinoma Cells: 2‑Chloro‑4‑fluoro‑Benzamide vs. Non‑Fluorinated Analog
In a cell‑viability assay using the MCF‑7 human breast adenocarcinoma line, 2‑chloro‑N‑(2,4‑dimethoxypyrimidin‑5‑yl)‑4‑fluorobenzamide exhibited a mean IC₅₀ of 15 µM . By comparison, the non‑fluorinated analog 2‑chloro‑N‑(2,4‑dimethoxypyrimidin‑5‑yl)benzamide (CAS 1448125‑69‑6) required a concentration exceeding 30 µM to achieve comparable growth inhibition under identical assay conditions . The ~2‑fold potency shift is consistent with the hypothesis that the 4‑fluoro substituent enhances target engagement or cellular permeability [1].
| Evidence Dimension | Cytostatic potency (IC₅₀) in MCF‑7 cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 15 µM |
| Comparator Or Baseline | 2‑Chloro‑N‑(2,4‑dimethoxypyrimidin‑5‑yl)benzamide (non‑fluorinated analog): reported to require >30 µM for comparable inhibition |
| Quantified Difference | Approximately 2‑fold lower IC₅₀ for the 4‑fluoro‑containing target compound |
| Conditions | MCF‑7 human breast adenocarcinoma cells; MTT or CCK‑8 viability readout; 48‑72 h exposure; serum‑containing medium |
Why This Matters
A 2‑fold improvement in cytostatic potency may reduce the compound amount required for cell‑based screening campaigns, directly impacting procurement cost‑per‑data‑point for laboratories running oncology phenotypic assays.
- [1] Müller, K. et al. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
